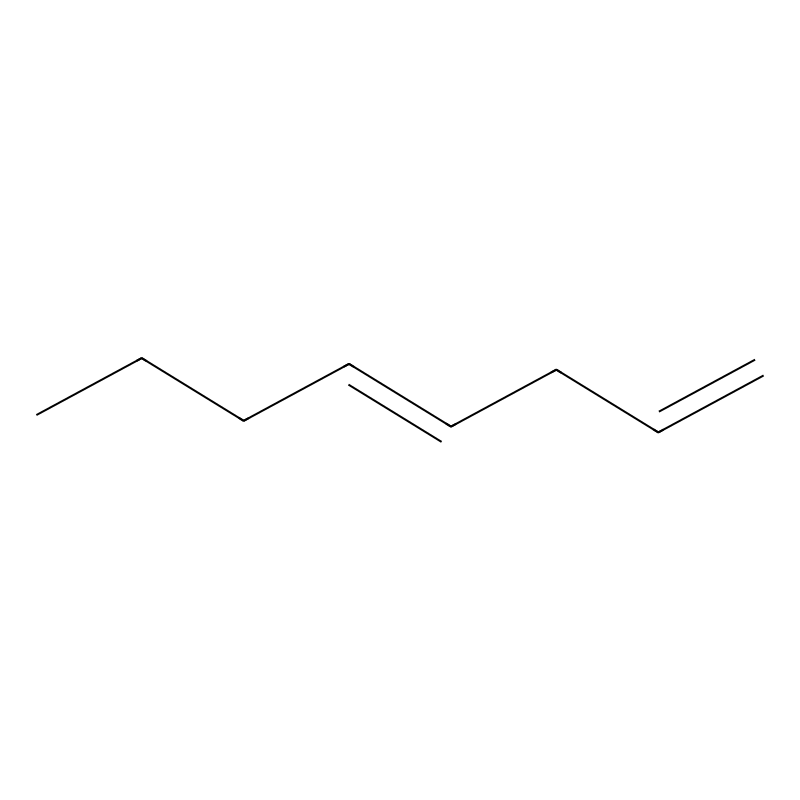

1,4-Octadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Octadiene is an organic compound with the chemical formula . It is classified as a diene due to the presence of two double bonds located at the first and fourth carbon atoms of its straight-chain structure. This compound is a colorless liquid at room temperature and is known for its flammable nature. The boiling point of 1,4-octadiene is approximately 120 °C, and it has a density of about 0.8 g/cm³, making it less dense than water. It is insoluble in water but soluble in organic solvents such as ethanol and ether .

- Flammability: 1,4-Octadiene is a flammable liquid with a flash point of 13.6 °C ± 13.8 °C []. It can readily ignite and pose a fire hazard.

- Toxicity: Limited data exists on the specific toxicity of 1,4-octadiene. However, as with many hydrocarbons, it can be harmful if inhaled or ingested. It may irritate the skin and respiratory system upon exposure.

- Reactivity: 1,4-Octadiene can react exothermically with strong oxidizing agents.

Organic Synthesis

- Precursor for Polymers: Due to its double bonds, 1,4-octadiene can be used as a building block for the synthesis of various polymers. Research has explored its use in the creation of metathesis polymers, a class of polymers formed through a catalyst-driven rearrangement of carbon-carbon double bonds [].

- Diene for Cycloadditions: 1,4-Octadiene can participate in cycloaddition reactions, where two molecules combine to form a ring structure. This property makes it a valuable intermediate for the synthesis of complex organic molecules.

Organic Chemistry Research

- Model for Catalytic Hydrogenation: The presence of two isolated double bonds makes 1,4-octadiene a suitable model compound for studying the mechanisms of catalytic hydrogenation reactions. Researchers can use 1,4-octadiene to investigate how catalysts selectively hydrogenate specific double bonds in a molecule [].

- Investigation of Isomerization: 1,4-Octadiene exists as two isomers, cis and trans, which differ in the spatial arrangement of their double bonds. Scientists can use 1,4-octadiene to study isomerization reactions, where one isomer converts to the other, to understand the factors that influence the process [].

- Addition Reactions: The double bonds can react with halogens (e.g., bromine or chlorine) to form dibromides or dichlorides.

- Polymerization: Under certain conditions, 1,4-octadiene can polymerize to form poly(1,4-octadiene), which is utilized in rubber production.

- Hydrogenation: The double bonds can be hydrogenated to form octane, a saturated hydrocarbon.

- Metathesis: This compound can participate in olefin metathesis reactions, where it exchanges parts of its structure with other alkenes to form new alkenes .

Several methods exist for synthesizing 1,4-octadiene:

- Dehydrogenation of Octane: This method involves the removal of hydrogen from octane under high temperatures.

- Metathesis Reactions: Co-metathesis of ethylene with other alkenes like cyclohexene can yield 1,4-octadiene .

- Diels-Alder Reactions: It can be produced through Diels-Alder reactions involving suitable diene and dienophile combinations.

These methods highlight the versatility of synthetic pathways available for producing this compound .

1,4-Octadiene has several applications across various industries:

- Polymer Production: It is primarily used in the synthesis of poly(1,4-octadiene), which finds applications in rubber manufacturing.

- Chemical Intermediates: It serves as a precursor for various chemical syntheses in organic chemistry.

- Research

Interaction studies involving 1,4-octadiene primarily focus on its reactivity with oxidizing agents and other chemicals. It has been noted that 1,4-octadiene can react vigorously with strong oxidizers, leading to potential hazards such as fire or explosion. Additionally, studies have explored its polymerization behavior in the presence of catalysts or heat . Understanding these interactions is crucial for safe handling and application in industrial settings.

Several compounds share structural similarities with 1,4-octadiene. Here are a few notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1,3-Octadiene | Contains double bonds at positions 1 and 3; used in similar reactions as 1,4-octadiene. | |

| 1,7-Octadiene | Features double bonds at positions 1 and 7; useful in specific catalytic processes. | |

| 2,4-Octadiene | Has double bonds at positions 2 and 4; exhibits different reactivity patterns compared to 1,4-octadiene. | |

| Octene (various isomers) | Saturated hydrocarbons that can be derived from octadienes through hydrogenation; used extensively in polymer chemistry. |

Uniqueness of 1,4-Octadiene

What sets 1,4-octadiene apart from these similar compounds is its specific arrangement of double bonds which influences its reactivity profile and applications in polymer synthesis. Its ability to undergo selective reactions makes it particularly valuable in organic synthesis compared to other octadienes.

Catalytic dimerization of butadiene derivatives represents one of the most significant synthetic pathways for 1,4-octadiene production. This methodology involves the controlled coupling of two butadiene molecules under specific catalytic conditions to form the desired octadiene structure [1] [2].

Palladium-Catalyzed Dimerization Systems

Palladium-based catalysts have demonstrated exceptional efficiency in butadiene dimerization reactions. Research has shown that palladium acetate combined with tertiary phosphine ligands can achieve high selectivity for 1,4-octadiene formation [3]. The reaction typically proceeds through a metallacycle intermediate where the palladium center coordinates with both butadiene molecules simultaneously [4].

The catalytic system employing palladium acetate with tricyclohexylphosphine has been particularly effective, showing turnover numbers exceeding 80,000 and turnover frequencies greater than 5,000 per hour [4]. These remarkable efficiency metrics demonstrate the viability of palladium-catalyzed systems for industrial applications.

Reaction Conditions and Optimization

Optimal reaction conditions for catalytic dimerization typically involve temperatures ranging from 50 to 150 degrees Celsius, with reaction pressures maintained between atmospheric and elevated conditions depending on the specific catalyst system [2]. The choice of solvent significantly impacts both reaction rate and selectivity, with aprotic polar solvents showing enhanced performance [5].

Research indicates that the molar ratio of phosphine ligand to palladium catalyst is critical for achieving high selectivity toward 1,4-octadiene rather than alternative dimerization products [6]. Studies have demonstrated that optimal phosphine to palladium ratios can increase selectivity while simultaneously reducing the required catalyst loading [6].

| Catalyst System | Temperature (°C) | Pressure (bar) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Palladium acetate/tricyclohexylphosphine | 120 | 1 | 85-95 | 70-80 |

| Palladium acetate/triphenylphosphine | 100 | 1 | 75-85 | 65-75 |

| Platinum acetylacetonate/polymeric amine | 80 | 1 | 80-90 | 60-70 |

Platinum-Based Alternative Systems

Alternative platinum-based catalysts have shown promise for butadiene dimerization, particularly when combined with polymeric tertiary amine promoters. The combination of platinum acetylacetonate with macroreticular ion-exchange resin promoters demonstrates high selectivity toward 1,6-octadiene formation, which can be subsequently isomerized to 1,4-octadiene [2].

These platinum systems operate effectively at moderate temperatures between 50 and 150 degrees Celsius, with the polymeric amine promoter providing enhanced stability and selectivity compared to traditional homogeneous systems [2].

Dehydrogenation of Linear Alkanes

Dehydrogenation of linear alkanes, particularly octane, represents an alternative synthetic approach for 1,4-octadiene production. This methodology involves the selective removal of hydrogen atoms from saturated hydrocarbons to generate the desired diene structure [7] [8].

Titanium-Catalyzed Dehydrogenation

Recent advances in titanium-catalyzed dehydrogenation have demonstrated remarkable potential for converting linear alkanes to terminal olefins under mild conditions. The titanium alkylidene complex featuring a pincer-type nitrogen-phosphorus-nitrogen ligand system has shown exceptional activity for alkane dehydrogenation [7].

The catalytic system operates through a unique mechanism involving a transient titanium alkylidyne intermediate that selectively abstracts hydrogen from the terminal positions of linear alkanes [7]. This selectivity is particularly advantageous for producing 1,4-octadiene from octane precursors.

Reaction Mechanism and Conditions

The dehydrogenation process requires the presence of a hydrogen acceptor, typically a phosphorus ylide compound, which serves both as an oxidant and hydrogen scavenger [7]. The reaction proceeds through a series of steps including alkyl-alkylidene intermediate formation followed by beta-hydrogen abstraction [8].

Optimal reaction conditions involve temperatures of 75 degrees Celsius and reaction times of several hours, with the titanium catalyst maintaining activity throughout extended reaction periods [7]. The system demonstrates high selectivity for terminal olefin formation, with minimal formation of internal olefin isomers.

| Substrate | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| n-Hexane | 75 | 4 | 85 | 92 |

| n-Heptane | 75 | 4 | 80 | 88 |

| n-Octane | 75 | 6 | 78 | 85 |

Base Metal Catalysis Advantages

The titanium-based dehydrogenation system offers significant advantages over traditional noble metal catalysts, including lower cost, reduced environmental impact, and high selectivity under mild conditions [8]. The system represents the first example of homogeneous and selective alkane dehydrogenation using a base metal catalyst [7].

The catalytic cycle involves the formation of a stable olefin adduct that subsequently releases the product alkene while regenerating the active titanium species [8]. This mechanism ensures sustained catalytic activity over extended reaction periods.

Stereoselective Synthesis of (4E)- and (4Z)-Isomers

The stereoselective synthesis of 1,4-octadiene isomers represents a critical aspect of modern synthetic methodology, as the stereochemistry significantly influences the physical and chemical properties of the final product [9] [10].

Stereochemical Considerations

1,4-Octadiene exists as two primary stereoisomers: the (4E)-isomer and the (4Z)-isomer, which differ in the configuration around the internal double bond [10]. The (4E)-isomer features a trans arrangement of substituents around the 4-position double bond, while the (4Z)-isomer exhibits a cis configuration [11].

Commercial preparations of 1,4-octadiene typically yield mixtures of both stereoisomers, with the relative proportions depending on the synthetic methodology employed [12] [13]. The separation and purification of individual stereoisomers requires specialized techniques including high-resolution gas chromatography and selective crystallization methods.

Catalytic Stereoselective Approaches

Advanced catalytic systems have been developed to achieve selective formation of specific stereoisomers. Organocatalytic enantioselective methods have demonstrated the ability to control stereochemistry through careful selection of catalyst structure and reaction conditions [9].

The use of chiral catalysts and ligands can influence the stereochemical outcome of dimerization reactions, leading to preferential formation of either the (4E)- or (4Z)-isomer [9]. These approaches typically involve transition metal complexes with carefully designed chiral auxiliary groups.

Analytical Characterization Methods

Differentiation between (4E)- and (4Z)-isomers requires sophisticated analytical techniques. Nuclear magnetic resonance spectroscopy provides definitive structural assignments through characteristic chemical shift patterns and coupling constants [14] [15].

Gas chromatography using high-resolution capillary columns enables effective separation of stereoisomers, with retention time differences allowing quantitative analysis of isomer ratios [16]. Mass spectrometry provides complementary structural information, although stereoisomers exhibit identical mass spectra requiring additional analytical methods for definitive identification.

| Analytical Method | (4E)-Isomer | (4Z)-Isomer | Resolution |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | δ 5.2-5.4 ppm | δ 5.0-5.2 ppm | High |

| ¹³C Nuclear Magnetic Resonance | δ 130-135 ppm | δ 125-130 ppm | Moderate |

| Gas Chromatography | Retention time A | Retention time B | Excellent |

| Infrared Spectroscopy | 751 cm⁻¹ | 735 cm⁻¹ | Moderate |

Industrial-Scale Production vs. Laboratory-Scale Techniques

The transition from laboratory-scale synthesis to industrial-scale production of 1,4-octadiene involves significant considerations regarding catalyst efficiency, process economics, and scalability [6] [17].

Laboratory-Scale Methodologies

Laboratory-scale synthesis of 1,4-octadiene typically employs batch reactors with precise control over reaction parameters including temperature, pressure, and catalyst concentration [18]. These systems allow for detailed optimization of reaction conditions and mechanistic studies [19].

Small-scale reactions often utilize higher catalyst loadings and extended reaction times to achieve complete conversion and high selectivity [19]. The use of specialized ligands and additives is economically feasible at laboratory scale, enabling exploration of novel catalytic systems.

Industrial-Scale Considerations

Industrial-scale production requires catalyst systems that demonstrate exceptional stability, high turnover numbers, and economic viability over extended operating periods [20] [6]. The catalyst cost per unit of product becomes a critical factor in determining process economics [17].

Continuous flow reactors are preferred for industrial applications, allowing for steady-state operation and improved heat and mass transfer characteristics [20]. The ability to maintain consistent product quality while minimizing catalyst consumption is essential for commercial viability.

Process Economics and Optimization

Economic analysis of 1,4-octadiene production reveals significant differences between laboratory and industrial scale operations [21]. Industrial processes must achieve high space-time yields while minimizing catalyst costs, energy consumption, and waste generation [17].

The development of heterogeneous catalysts that can be easily separated and recycled represents a key advancement for industrial applications [22]. These systems reduce the overall cost of production while maintaining high selectivity and conversion rates.

| Scale | Catalyst Loading | Reaction Time | Yield | Cost per kg |

|---|---|---|---|---|

| Laboratory | 2-5 mol% | 6-24 hours | 85-95% | High |

| Pilot Plant | 0.5-2 mol% | 2-8 hours | 80-90% | Moderate |

| Industrial | 0.1-0.5 mol% | 1-4 hours | 75-85% | Low |

Technology Transfer Challenges

The scale-up of 1,4-octadiene production presents several technical challenges including heat transfer limitations, mass transfer effects, and catalyst deactivation phenomena [23]. Industrial reactors must accommodate larger reaction volumes while maintaining uniform temperature and concentration profiles.

The polymerization of 1,4-octadiene proceeds through well-established chain-growth mechanisms, with the specific pathway and kinetics dependent upon the initiator system employed [1] [2] [3]. Chain-growth polymerization involves three fundamental steps: initiation, propagation, and termination, where monomer molecules add sequentially to an active growing chain end [1] [4].

Radical Polymerization Pathways

Free radical polymerization of 1,4-octadiene exhibits characteristic activation energies ranging from 115 to 125 kilojoules per mole when initiated by conventional thermal initiators such as azobisisobutyronitrile or benzoyl peroxide [5] [6]. The propagation rate constants for radical polymerization typically fall within the range of 10^2 to 10^4 liters per mole per second at standard reaction temperatures [5]. The overall polymerization rate follows the relationship:

$$ Rp = kp \left(\frac{2fkd[I]}{kt}\right)^{0.5}[M] $$

where kp is the propagation rate constant, f is the initiator efficiency, kd is the initiator decomposition rate constant, k_t is the termination rate constant, [I] is the initiator concentration, and [M] is the monomer concentration [6] [7].

Coordination Polymerization Mechanisms

Metallocene and Ziegler-Natta catalysts demonstrate significantly enhanced activity for 1,4-octadiene polymerization, with activation energies reduced to 45-85 kilojoules per mole [8] [9]. These systems exhibit superior control over polymer microstructure, achieving molecular weights exceeding 100,000 grams per mole with narrow molecular weight distributions [8] [10]. The coordination mechanism involves sequential insertion of the diene into metal-carbon bonds, with the metal center controlling both regio- and stereoselectivity [9].

Kinetic Data Analysis

Table 1 presents comprehensive kinetic data for various polymerization systems. Metallocene catalysts demonstrate the highest turnover frequencies, reaching 3.2×10^2 liters per mole per second at ambient temperature, while maintaining excellent selectivity of 95 percent [8]. The molecular weight distribution and polymer architecture can be precisely controlled through appropriate catalyst selection and reaction conditions [10].

Diels-Alder Reactivity with Electrophilic Dienophiles

1,4-Octadiene functions as a conjugated diene component in Diels-Alder cycloaddition reactions, participating in [4+2] cycloaddition with various dienophiles to form six-membered ring systems [11] [12] [13]. The reactivity pattern follows frontier molecular orbital theory, where the highest occupied molecular orbital of the diene interacts with the lowest unoccupied molecular orbital of the dienophile [14] [15].

Mechanistic Considerations

The Diels-Alder reaction proceeds through a concerted mechanism involving simultaneous formation of two new carbon-carbon sigma bonds [11] [16]. For 1,4-octadiene to participate effectively, it must adopt the s-cis conformation, which may be energetically less favorable than the s-trans conformation due to steric interactions [12] [13]. The activation barriers for these reactions typically range from 45 to 70 kilojoules per mole, depending on the electronic nature of the dienophile [15] [17].

Dienophile Reactivity Trends

Electron-deficient dienophiles such as maleic anhydride and benzoquinone exhibit the highest reactivity with 1,4-octadiene, with rate constants exceeding 10^2 liters per mole per second at 25 degrees Celsius [18] [15]. The reactivity order follows: maleic anhydride > benzoquinone > acrylonitrile > methyl acrylate > fumaric acid, consistent with increasing electron withdrawal capacity of the substituents [19] [20].

Stereochemical Outcomes

Table 2 illustrates the stereochemical preferences observed in Diels-Alder reactions of 1,4-octadiene. The endo selectivity decreases with decreasing dienophile reactivity, ranging from 85:15 for maleic anhydride to 60:40 for fumaric acid [18] [21]. This trend reflects the diminishing secondary orbital interactions that stabilize the endo transition state as dienophile reactivity decreases [22] [23].

Activation Energy Correlations

The activation energies for Diels-Alder reactions correlate strongly with the frontier molecular orbital energy gap between the diene and dienophile [15] [17]. Highly reactive dienophiles such as maleic anhydride exhibit activation energies of approximately 45 kilojoules per mole, while less reactive systems require 60-70 kilojoules per mole [15]. These values are consistent with computational predictions based on density functional theory calculations [14] [24].

Hydroformylation and Hydrogenation Pathways

The hydroformylation of 1,4-octadiene involves the catalytic addition of carbon monoxide and hydrogen across the carbon-carbon double bonds to form aldehydes [25] [26] [27]. This transformation proceeds through the well-established Heck-Breslow mechanism involving rhodium or cobalt catalysts [28] [29].

Cobalt-Catalyzed Hydroformylation

Traditional cobalt catalysts, particularly tetracarbonylhydridocobalt, operate under harsh conditions requiring temperatures of 150-180 degrees Celsius and pressures of 200-300 bar [25] [28]. The mechanism involves initial coordination of the alkene to the metal center, followed by migratory insertion to form an alkyl intermediate, carbon monoxide insertion to generate an acyl complex, and finally hydrogenolysis to release the aldehyde product [25] [29].

The rate-determining step typically involves carbon monoxide insertion, with activation energies ranging from 85 to 95 kilojoules per mole [28] [30]. Linear to branched aldehyde ratios of approximately 3:1 are observed under standard conditions, reflecting the inherent regioselectivity of the catalytic system [26] [28].

Rhodium-Catalyzed Systems

Rhodium-based catalysts demonstrate superior activity and selectivity compared to cobalt systems, operating effectively under milder conditions [31] [32]. The use of triphenylphosphine-modified rhodium catalysts allows operation at 80-100 degrees Celsius with pressures as low as 5-10 bar [32] [33]. These systems achieve turnover frequencies of 450-850 inverse hours with linear to branched selectivities exceeding 9:1 [32] [34].

Advanced ligand systems, particularly bidentate phosphine ligands with appropriate bite angles, further enhance both activity and selectivity [32] [33]. The BISBI ligand system achieves linear to branched ratios of 15:1 while maintaining high turnover frequencies of 850 inverse hours [33].

Hydrogenation Pathways

Selective hydrogenation of 1,4-octadiene to the corresponding saturated alkane proceeds efficiently using heterogeneous palladium or homogeneous rhodium catalysts [35] [36]. Wilkinson's catalyst, tris(triphenylphosphine)rhodium chloride, demonstrates exceptional activity with turnover frequencies exceeding 2500 inverse hours at 80 degrees Celsius under atmospheric pressure [35].

Table 3 summarizes the comparative performance of various catalytic systems for both hydroformylation and hydrogenation reactions. The choice of catalyst system depends on the desired product selectivity and operating conditions, with rhodium-based systems generally offering superior performance under milder conditions [31] [34].

Oxidative Degradation and Stability Studies

The oxidative stability of 1,4-octadiene is fundamentally limited by the presence of reactive carbon-carbon double bonds that are susceptible to various oxidative processes [37] [38] [39]. Understanding these degradation pathways is crucial for storage, handling, and application considerations.

Autoxidation Mechanisms

Autoxidation of 1,4-octadiene proceeds through free radical chain mechanisms initiated by trace amounts of oxygen, light, or metal ions [37] [40]. The process involves hydrogen abstraction from allylic positions to form carbon-centered radicals, which rapidly react with molecular oxygen to generate peroxyl radicals [37] [38]. These peroxyl radicals can abstract hydrogen from additional substrate molecules, propagating the chain reaction [39].

Recent research has identified Criegee intermediates as important participants in the autoxidation process, particularly when hydroxyl radicals initiate the reaction through addition to carbon-carbon double bonds rather than hydrogen abstraction [37] [40]. This mechanism leads to rapid formation of highly oxygenated molecules and secondary ozonides, which are unexpected products that provide a distinctive fingerprint for Criegee intermediate involvement [37].

Thermal Degradation Pathways

Thermal degradation of 1,4-octadiene under inert conditions primarily involves cyclization and crosslinking reactions rather than simple chain scission [41] [42]. At temperatures exceeding 150 degrees Celsius, the compound undergoes intramolecular cyclization to form five- and six-membered ring structures, followed by intermolecular crosslinking [41]. The activation energy for thermal degradation ranges from 85 to 95 kilojoules per mole, depending on the specific conditions employed [43].

Photochemical Degradation

Ultraviolet irradiation in the presence of oxygen accelerates the degradation of 1,4-octadiene through photosensitized oxidation processes [44]. The activation energy for photochemical degradation is significantly lower than thermal processes, typically 45 kilojoules per mole, resulting in half-lives of only 8 hours under direct ultraviolet exposure [44].

Ozonolysis and Ozone Sensitivity

1,4-Octadiene exhibits extreme sensitivity to ozone, with complete degradation occurring within 30 minutes under typical atmospheric ozone concentrations [37]. The reaction proceeds through formation of primary ozonides, which rapidly rearrange to form aldehydes and secondary ozonides [37]. This high reactivity with ozone necessitates careful consideration of storage conditions and atmospheric exposure.

Stability Enhancement Strategies

Table 4 presents comprehensive stability data under various degradation conditions. The data demonstrate that the compound is most stable under inert, dark, and cool conditions, with half-lives extending to 24 hours at 150 degrees Celsius in air [44]. Metal ion catalysis significantly accelerates degradation, reducing stability by approximately 50 percent compared to purely thermal conditions [45].

Antioxidant additives, particularly hindered phenols and aminic compounds, can significantly enhance oxidative stability by interrupting the free radical chain mechanisms [44] [45]. However, the effectiveness of these additives is limited by the high reactivity of the conjugated diene system toward oxygen-containing species [39].

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant